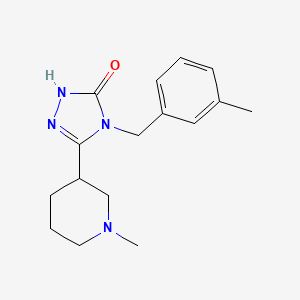![molecular formula C24H29N3O B3810954 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B3810954.png)
7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane
Übersicht
Beschreibung
7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane, also known as JP-1302, is a novel compound that has been studied for its potential therapeutic effects in various diseases.
Wirkmechanismus
The mechanism of action of 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane involves the inhibition of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival. 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane also activates the AMPK pathway, which is involved in energy metabolism and cell survival. Additionally, 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been shown to inhibit the activity of histone deacetylases, which are involved in gene expression and cellular processes.
Biochemical and Physiological Effects
7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and angiogenesis, the reduction of amyloid-beta plaque formation, the protection of dopaminergic neurons from oxidative stress, and the improvement of cognitive and motor function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane in lab experiments is its ability to selectively target specific signaling pathways, which can help to identify potential therapeutic targets for various diseases. However, one limitation is the lack of information on the pharmacokinetics and toxicity of 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane, which may limit its clinical application.
Zukünftige Richtungen
There are several future directions for the study of 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane, including the identification of its pharmacokinetics and toxicity, the optimization of its synthesis method, the development of more potent analogs, and the evaluation of its therapeutic potential in other diseases. Additionally, the combination of 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane with other drugs or therapies may enhance its therapeutic effects and reduce potential side effects.
Wissenschaftliche Forschungsanwendungen
7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been studied for its potential therapeutic effects in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer, 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease, 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been studied for its ability to reduce amyloid-beta plaque formation and improve cognitive function. In Parkinson's disease, 7-(2-phenylethyl)-2-[(2E)-3-(3-pyridinyl)-2-propenoyl]-2,7-diazaspiro[4.5]decane has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.
Eigenschaften
IUPAC Name |
(E)-1-[9-(2-phenylethyl)-2,9-diazaspiro[4.5]decan-2-yl]-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c28-23(10-9-22-8-4-14-25-18-22)27-17-13-24(20-27)12-5-15-26(19-24)16-11-21-6-2-1-3-7-21/h1-4,6-10,14,18H,5,11-13,15-17,19-20H2/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSNWCIGVKMCQAG-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)C=CC3=CN=CC=C3)CN(C1)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(CCN(C2)C(=O)/C=C/C3=CN=CC=C3)CN(C1)CCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)(3-isoxazolylmethyl)methylamine](/img/structure/B3810884.png)
![6-(2-ethyl-3-oxo-1-piperazinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B3810895.png)
![N-[1-(4-pyrimidinyl)ethyl]-6-[3-(trifluoromethyl)phenyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3810899.png)
![ethyl 4-{[1-(1-methyl-1H-imidazol-2-yl)butyl]amino}piperidine-1-carboxylate](/img/structure/B3810903.png)

![{1-[1-(3,5-difluoro-4-methoxybenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B3810917.png)
![2-{[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]amino}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B3810919.png)
![N-(4-methoxy-2-methylphenyl)-3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B3810923.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B3810927.png)
![1-[3-({3-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinylcarbonyl]-1H-pyrazol-5-yl}methoxy)phenyl]ethanone](/img/structure/B3810934.png)
![N-methyl-N-(piperidin-3-ylmethyl)-4-[(pyridin-2-ylthio)methyl]benzamide](/img/structure/B3810946.png)

![{8-methyl-2-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-3-yl}methanol](/img/structure/B3810966.png)
![6-methyl-2-({3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}methyl)imidazo[1,2-a]pyridine](/img/structure/B3810967.png)